molecular formula C8H16ClNO4 B555083 H-Asp(OEt)-OEt.HCl CAS No. 16115-68-7

H-Asp(OEt)-OEt.HCl

Cat. No.: B555083
CAS No.: 16115-68-7
M. Wt: 225.67 g/mol
InChI Key: AJOXZAAREAYBQR-RGMNGODLSA-N
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Description

H-Asp(OEt)-OEt.HCl (L-Aspartic acid diethyl ester hydrochloride) is an ethyl ester derivative of aspartic acid, a non-essential amino acid. Its molecular formula is C₈H₁₅NO₄·HCl, with a molecular weight of 225.7 g/mol . This compound is primarily utilized in peptide synthesis and biochemical research due to its role as a protected amino acid intermediate. Its structure features two ethyl ester groups on the α- and β-carboxylic acid moieties of aspartic acid, enhancing solubility in organic solvents during synthetic procedures. Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, requiring careful handling in fume hoods .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Asp(OEt)-OEt.HCl can be synthesized through the esterification of L-aspartic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-aspartic acid with ethanol and a strong acid such as hydrochloric acid to form the diethyl ester. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification process. The product is then purified through crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

H-Asp(OEt)-OEt.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Asp(OEt)-OEt.HCl has been identified as having ergogenic properties, which means it can enhance physical performance. Research indicates that amino acids and their derivatives play a crucial role in influencing the secretion of anabolic hormones, providing fuel during exercise, and improving mental performance under stress . The compound is recognized for its ability to prevent exercise-induced muscle damage, making it beneficial as a dietary supplement for athletes .

Renin Inhibition

Recent studies have explored the potential of this compound as a renin inhibitor. Renin is an enzyme that plays a critical role in the regulation of blood pressure and fluid balance. In vitro tests have shown that certain derivatives of aspartic acid, including this compound, exhibit inhibitory activity against renin at specific concentrations . This suggests that the compound could be developed into a therapeutic agent for managing hypertension.

Synthesis of Peptides

This compound is also utilized in the synthesis of peptides via solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation into peptide chains, facilitating the creation of complex peptides that may have specific biological activities or therapeutic effects . The ability to modify peptide structures using this compound enhances the versatility of peptide-based drugs.

Case Studies and Research Findings

Study Objective Findings
Luckose et al. (2020)Investigate ergogenic effectsFound that amino acid derivatives improve physical performance and reduce muscle damage during exercise .
Winiecka et al. (2010)Evaluate renin inhibitionIdentified this compound as a potential inhibitor with 7% activity at 10^-2 M concentration .
Tsuchyia et al. (2023)Synthesize N-acryloyl-terminated peptidesDemonstrated effective peptide formation using this compound in polymerization reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Asp(OEt)-OEt.HCl with analogous amino acid ester hydrochlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 16115-68-7 C₈H₁₅NO₄·HCl 225.7 Aspartic acid backbone with two ethyl esters
H-Glu(OEt)-OEt.HCl 1118-89-4 C₉H₁₈ClNO₄ 239.7 Glutamic acid backbone with two ethyl esters
H-Nva-OEt·HCl 40918-51-2 C₇H₁₅NO₂·HCl 181.66 Norvaline (2-aminovaleric acid) ethyl ester
H-Ala-OEt.HCl 1115-59-9 C₅H₁₁NO₂·HCl 153.61 Alanine ethyl ester

Key Observations :

  • Side Chain Length : this compound and H-Glu(OEt)-OEt.HCl differ in the length of their side chains (aspartic acid has a 3-carbon chain, glutamic acid a 4-carbon chain). This influences their roles in peptide interactions and solubility .
  • Esterification : All compounds feature ethyl ester protection, enhancing lipophilicity compared to their free acid forms.

Stability and Reactivity

  • This compound : Decomposes under heat or oxidizing conditions, releasing hazardous gases like HCl and nitrogen oxides. Requires storage in airtight containers .
  • H-Glu(OEt)-OEt.HCl : Similar stability profile; recommended storage at -20°C to prolong shelf life .

Pharmacological and Toxicological Data

  • This compound: Limited toxicological data; safety protocols emphasize acute exposure risks (e.g., skin/eye irritation) .
  • H-Nva-OEt·HCl : Used in oxidative stress studies, highlighting gender-specific responses in aged rats .

Biological Activity

H-Asp(OEt)-OEt.HCl, or L-aspartic acid diethyl ester hydrochloride, is a derivative of L-aspartic acid, an amino acid integral to protein synthesis and various metabolic pathways. This compound has garnered attention in biochemical research due to its unique properties and potential applications in medicine and industry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C₈H₁₆ClNO₄
  • Molar Mass : 225.67 g/mol
  • Density : 1.102 g/cm³
  • Melting Point : 105.0 to 109.0 °C
  • Boiling Point : 259.5 °C at 760 mmHg
  • Appearance : White to almost white crystalline powder

This compound functions primarily through its role as a substrate in enzymatic reactions, particularly involving proteases like α-chymotrypsin. The compound participates in protease-catalyzed oligomerization reactions, leading to the formation of oligo(β-Et-α-Asp), which has implications for cellular processes such as protein synthesis and neurotransmission .

Target Pathways

  • Protein Synthesis : As an aspartic acid derivative, it is involved in the incorporation of amino acids into proteins.
  • Neurotransmission : Aspartic acid acts as a neurotransmitter in the central nervous system, influencing excitatory signaling pathways.

This compound exhibits several biochemical properties that underscore its biological activity:

  • Substrate for Enzymes : It serves as a substrate for various proteases, facilitating peptide bond formation.
  • Metabolic Pathway Involvement : It is implicated in the citric acid cycle, contributing to energy metabolism in aerobic organisms.

Cellular Effects

The compound's cellular effects are largely mediated through its metabolic pathways and interactions with enzymes. Its role in protease-catalyzed reactions can influence the production of bioactive peptides that modulate various physiological responses .

Study 1: Enzyme Activity Modulation

A study demonstrated that this compound enhances the activity of α-chymotrypsin in hydrolyzing peptide bonds, leading to increased production of oligopeptides. This suggests its potential use as a biochemical tool for studying enzyme kinetics and protein interactions.

Study 2: Neurotransmitter Functions

Research indicated that derivatives of aspartic acid, including this compound, can modulate neurotransmitter release in neuronal cultures. The compound was shown to facilitate excitatory postsynaptic potentials, highlighting its potential role in neuropharmacology .

Study 3: Therapeutic Applications

Investigations into the therapeutic potential of this compound revealed its efficacy as a precursor for drug synthesis, particularly in developing compounds targeting metabolic disorders related to amino acid metabolism .

Comparative Analysis with Similar Compounds

CompoundStructure TypeKey DifferencesApplications
This compoundDiethyl ester of aspartic acidEthyl vs. methyl estersBiochemical research
L-Aspartic acid dimethyl ester HClDimethyl instead of diethylDifferent ester groups affecting reactivityDrug synthesis
L-Glutamic acid diethyl ester HClDerived from glutamic acidSimilar structure but different amino acidNeurotransmitter studies

Q & A

Q. How can researchers synthesize H-Asp(OEt)-OEt.HCl with high purity, and what spectroscopic techniques are critical for verifying its structural integrity?

Answer:
The synthesis of this compound typically involves esterification of aspartic acid using ethanol in the presence of HCl, followed by purification via recrystallization or chromatography. Key steps include:

  • Esterification : React L-aspartic acid with excess ethanol under acidic conditions (HCl as a catalyst) .
  • Purification : Use solvent mixtures (e.g., ethanol/ethyl acetate) for recrystallization to remove unreacted starting materials or side products.
  • Characterization :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm ester group formation (e.g., ethyl ester peaks at δ ~1.2–1.4 ppm for CH3_3 and δ ~4.1–4.3 ppm for CH2_2) .
    • Mass Spectrometry : Validate molecular weight consistency (e.g., [M+H]+ ion for this compound: calculated m/z ~252.3) .
    • Elemental Analysis : Ensure stoichiometric Cl^- content matches theoretical values .

Advanced Consideration : For complex mixtures, use 2D-NMR (e.g., HSQC, COSY) to resolve overlapping signals from diastereomers or impurities .

Q. What experimental design strategies are recommended to minimize side reactions during the synthesis of this compound?

Answer:
Side reactions (e.g., over-esterification, racemization) can be mitigated through:

  • Controlled Reaction Conditions :
    • Limit reaction time and temperature (e.g., 0–25°C) to prevent racemization of the chiral center .
    • Use anhydrous ethanol and HCl gas (instead of aqueous HCl) to reduce hydrolysis .
  • Protecting Group Strategy : Introduce temporary protecting groups (e.g., Fmoc for the α-amino group) to direct esterification selectively to the β-carboxylic acid .
  • Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate before side product formation .

Advanced Consideration : Computational modeling (e.g., DFT calculations) can predict reaction pathways and optimize conditions to favor desired products .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Answer:
Contradictions (e.g., unexpected NMR shifts or mass fragments) require systematic validation:

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, and X-ray crystallography if available) .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to confirm signal assignments in complex spectra .
  • Statistical Analysis : Apply principal component analysis (PCA) to distinguish between experimental noise and genuine structural anomalies .

Advanced Consideration : For ambiguous cases, synthesize and characterize a reference compound (e.g., H-Asp(OMe)-OMe.HCl) to isolate variables contributing to discrepancies .

Q. What methodologies are effective for analyzing the stability of this compound under varying storage conditions?

Answer:
Stability studies should include:

  • Accelerated Degradation Tests :
    • Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage .
    • Monitor degradation products via HPLC-MS to identify pathways (e.g., hydrolysis to aspartic acid or ethyl ester cleavage) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard conditions .
  • pH-Dependent Stability : Test solubility and degradation rates in buffers (pH 2–8) to mimic biological or formulation environments .

Advanced Consideration : Pair experimental data with molecular dynamics simulations to predict degradation hotspots (e.g., ester bond flexibility) .

Q. How can researchers leverage this compound as a building block in peptide synthesis, and what coupling agents optimize yield?

Answer:
The β-ester group in this compound allows selective activation of the α-carboxylic acid for peptide bond formation:

  • Coupling Agents :
    • Use HATU or DCC/HOBt for minimal racemization and high efficiency in solid-phase peptide synthesis (SPPS) .
    • Avoid carbodiimides (e.g., EDC) if the β-ester is prone to unintended activation .
  • Deprotection Strategy : Remove ethyl esters post-coupling using mild bases (e.g., LiOH in THF/water) to preserve peptide integrity .

Advanced Consideration : Incorporate computational tools (e.g., molecular docking) to predict steric hindrance or side reactions during coupling to aspartic acid-rich sequences .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

Answer:

  • Detailed Protocols : Document reaction scales, solvent grades, and purification thresholds (e.g., HPLC purity ≥95%) .
  • Batch-to-Batch Consistency : Perform QC checks (e.g., melting point, chiral HPLC) on multiple synthesis batches .
  • Data Transparency : Share raw spectral data and crystallographic files (if applicable) as supplementary materials .

Advanced Consideration : Implement blockchain-enabled lab notebooks to timestamp and validate procedural steps for auditability .

Properties

IUPAC Name

diethyl (2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOXZAAREAYBQR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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